molecular formula C12H10F2N2O B6281575 5-amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one CAS No. 1285552-35-3

5-amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B6281575
CAS No.: 1285552-35-3
M. Wt: 236.22 g/mol
InChI Key: KDXJTXBIHMVFRW-UHFFFAOYSA-N
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Description

5-amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one is a synthetic organic compound with the molecular formula C12H10F2N2O It is characterized by the presence of an amino group, a difluorophenyl group, and a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzyl chloride and 2-pyridone.

    Nucleophilic Substitution: The 2,4-difluorobenzyl chloride undergoes nucleophilic substitution with 2-pyridone in the presence of a base such as potassium carbonate (K2CO3) to form the intermediate 1-[(2,4-difluorophenyl)methyl]-2-pyridone.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 5-position of the pyridone ring, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

    Substitution: The amino group and the difluorophenyl group can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

5-amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It can be used as a building block in the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound’s biological activity is studied to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2,4-difluorophenol: A related compound with similar functional groups but different structural arrangement.

    2,4-difluorobenzylamine: Another compound with a difluorobenzyl group and an amino group, but lacking the pyridinone ring.

Uniqueness

5-amino-1-[(2,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1285552-35-3

Molecular Formula

C12H10F2N2O

Molecular Weight

236.22 g/mol

IUPAC Name

5-amino-1-[(2,4-difluorophenyl)methyl]pyridin-2-one

InChI

InChI=1S/C12H10F2N2O/c13-9-2-1-8(11(14)5-9)6-16-7-10(15)3-4-12(16)17/h1-5,7H,6,15H2

InChI Key

KDXJTXBIHMVFRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=C(C=CC2=O)N

Purity

95

Origin of Product

United States

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